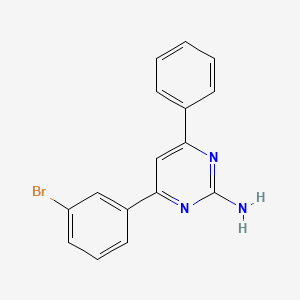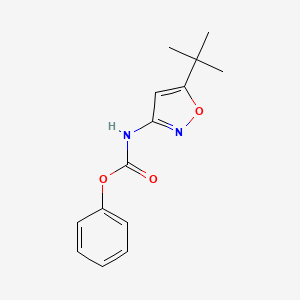
Phenyl 5-tert-butylisoxazol-3-ylcarbamate
Descripción general
Descripción
Phenyl 5-tert-butylisoxazol-3-ylcarbamate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl 5-tert-butylisoxazol-3-ylcarbamate can be synthesized through several methods. One common route involves the reaction of 3-amino-5-tert-butylisoxazole with phenyl chloroformate in the presence of a base such as pyridine or potassium carbonate. The reaction is typically carried out in a solvent like tetrahydrofuran at temperatures ranging from 0°C to 25°C .
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves similar reaction conditions but is carried out in larger reactors with precise control over temperature and reagent addition. The use of anhydrous solvents and rigorous purification steps ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 5-tert-butylisoxazol-3-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.
Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide in solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, amines, and phenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phenyl 5-tert-butylisoxazol-3-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of Phenyl 5-tert-butylisoxazol-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with active sites of enzymes, inhibiting their activity or altering their function. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isoxazol-3-ylcarbamate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Phenyl 5-methylisoxazol-3-ylcarbamate: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and biological activity.
Phenyl 5-ethylisoxazol-3-ylcarbamate: Contains an ethyl group, leading to variations in its chemical behavior and applications
Uniqueness
Phenyl 5-tert-butylisoxazol-3-ylcarbamate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it a valuable scaffold for the design of novel compounds with specific properties and activities .
Propiedades
IUPAC Name |
phenyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)11-9-12(16-19-11)15-13(17)18-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUDMROYDQCCNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542058 | |
| Record name | Phenyl (5-tert-butyl-1,2-oxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81479-48-3 | |
| Record name | Phenyl (5-tert-butyl-1,2-oxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1601680.png)
![3'-Amino-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1601681.png)

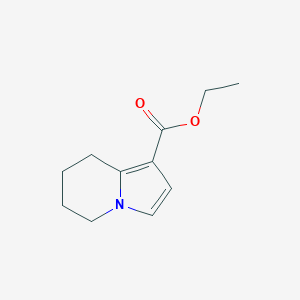
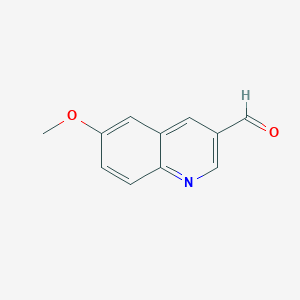
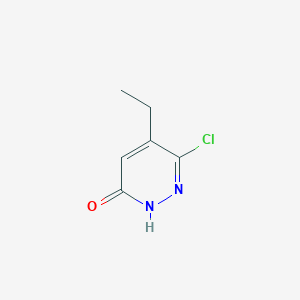
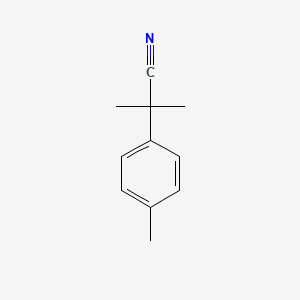

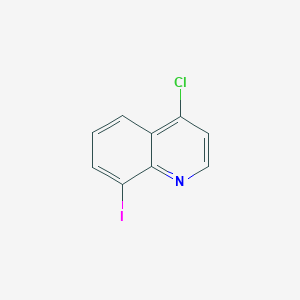
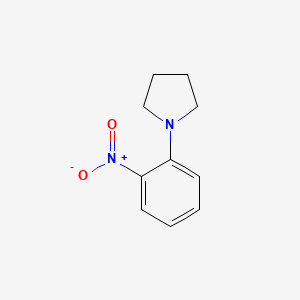
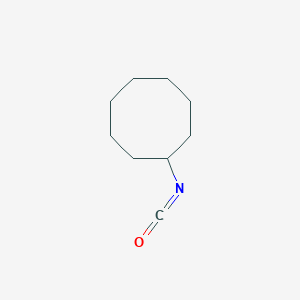
![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)
